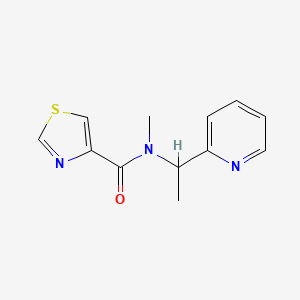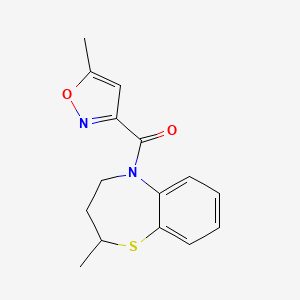![molecular formula C19H22N2O3 B7563547 N-[1-(furan-2-carbonyl)piperidin-4-yl]-2,3-dimethylbenzamide](/img/structure/B7563547.png)
N-[1-(furan-2-carbonyl)piperidin-4-yl]-2,3-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(furan-2-carbonyl)piperidin-4-yl]-2,3-dimethylbenzamide, also known as compound X, is a synthetic drug that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been found to exhibit promising biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Mechanism of Action
The mechanism of action of N-[1-(furan-2-carbonyl)piperidin-4-yl]-2,3-dimethylbenzamide X involves its interaction with various molecular targets in the body. It has been found to inhibit the activity of COX-2 enzyme, which is responsible for the production of prostaglandins that mediate pain and inflammation. Additionally, N-[1-(furan-2-carbonyl)piperidin-4-yl]-2,3-dimethylbenzamide X has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway through the release of cytochrome c from mitochondria.
Biochemical and physiological effects:
Compound X has been found to exhibit various biochemical and physiological effects in the body. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the pathogenesis of various inflammatory diseases. Additionally, N-[1-(furan-2-carbonyl)piperidin-4-yl]-2,3-dimethylbenzamide X has been found to inhibit the proliferation of cancer cells and induce apoptosis by activating the intrinsic apoptotic pathway.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-[1-(furan-2-carbonyl)piperidin-4-yl]-2,3-dimethylbenzamide X in lab experiments is its high potency and selectivity towards its molecular targets. Additionally, it exhibits low toxicity and has been found to be well-tolerated in animal studies. However, one of the limitations of using N-[1-(furan-2-carbonyl)piperidin-4-yl]-2,3-dimethylbenzamide X is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for the research on N-[1-(furan-2-carbonyl)piperidin-4-yl]-2,3-dimethylbenzamide X. One of the areas of interest is the development of novel analogs with improved pharmacokinetic and pharmacodynamic properties. Additionally, further studies are needed to explore the potential therapeutic applications of N-[1-(furan-2-carbonyl)piperidin-4-yl]-2,3-dimethylbenzamide X in other disease conditions, such as neurodegenerative disorders and autoimmune diseases. Furthermore, the development of novel drug delivery systems that can enhance the solubility and bioavailability of N-[1-(furan-2-carbonyl)piperidin-4-yl]-2,3-dimethylbenzamide X can also be a potential future direction.
Synthesis Methods
The synthesis of N-[1-(furan-2-carbonyl)piperidin-4-yl]-2,3-dimethylbenzamide X involves a multi-step process that begins with the reaction of furan-2-carboxylic acid with piperidine to yield N-[1-(furan-2-carbonyl)piperidin-4-yl]carboxamide. This intermediate is then coupled with 2,3-dimethylbenzoyl chloride to form the final product, N-[1-(furan-2-carbonyl)piperidin-4-yl]-2,3-dimethylbenzamide. The purity of the N-[1-(furan-2-carbonyl)piperidin-4-yl]-2,3-dimethylbenzamide is typically assessed using various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
Compound X has been extensively studied for its potential therapeutic applications in various disease conditions. For instance, it has been found to exhibit anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of prostaglandins that mediate pain and inflammation. Additionally, N-[1-(furan-2-carbonyl)piperidin-4-yl]-2,3-dimethylbenzamide X has been shown to possess antitumor activity by inducing apoptosis (programmed cell death) in cancer cells.
properties
IUPAC Name |
N-[1-(furan-2-carbonyl)piperidin-4-yl]-2,3-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-13-5-3-6-16(14(13)2)18(22)20-15-8-10-21(11-9-15)19(23)17-7-4-12-24-17/h3-7,12,15H,8-11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKQKYBUXJUXDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2CCN(CC2)C(=O)C3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-6-(4-methylphenyl)-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7563470.png)

![4-(6-Methylspiro[2,3,6,8-tetrahydro-[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane]-7-carbonyl)benzamide](/img/structure/B7563481.png)
![[2-(4-Ethylanilino)-2-oxoethyl] 2-(4-phenylpiperazine-1-carbonyl)benzoate](/img/structure/B7563490.png)
![N-[3-(dimethylamino)propyl]-6-(4-methylphenyl)-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7563501.png)

![1-[4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]phenyl]-3-(pyridin-3-ylmethyl)urea](/img/structure/B7563509.png)

![6-(1-ethylpyrazol-3-yl)-2-methyl-N-[3-(2-methylphenoxy)propyl]pyrimidin-4-amine](/img/structure/B7563523.png)
![[2-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]-(6-methoxy-3,4-dihydro-2H-chromen-3-yl)methanone](/img/structure/B7563527.png)
![1-(4-fluorophenyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]propan-1-one](/img/structure/B7563530.png)
![N-[3-(tert-butylsulfamoyl)phenyl]-1-phenyl-5-thiophen-2-yl-1,2,4-triazole-3-carboxamide](/img/structure/B7563539.png)
![2,4-dimethyl-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide](/img/structure/B7563542.png)